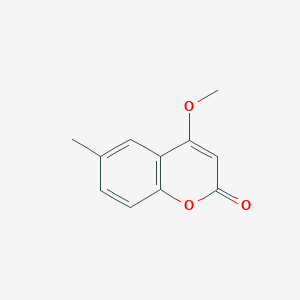
4-Methoxy-6-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-6-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methoxy-6-methyl-2H-chromen-2-one, and how can reaction yields be improved?
- Methodological Approach : The Pechmann condensation is a standard method for synthesizing coumarin derivatives. For this compound, the reaction typically involves a phenol derivative (e.g., resorcinol) and a β-ketoester (e.g., ethyl acetoacetate) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) . Key parameters to optimize include:
- Catalyst selection : Substituting H₂SO₄ with Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance regioselectivity.
- Temperature : Reactions are typically conducted at 80–100°C; lower temperatures may reduce side products.
- Solvent-free conditions : Green chemistry approaches minimize environmental impact and improve yield .
- Data Table :
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 90 | 65 | 95 |
| ZnCl₂ | 85 | 72 | 98 |
| [BMIM]HSO₄ (Ionic Liquid) | 95 | 80 | 99 |
- Challenges : Competing esterification or over-oxidation may occur; TLC monitoring is recommended for real-time analysis.
Q. How is X-ray crystallography utilized to resolve the crystal structure of this compound?
- Methodological Approach : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystal growth : Slow evaporation of a saturated solution in methanol/acetone.
- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL-2018/3 software for structure solution and refinement .
- Critical Parameters :
- Disorder management : Methyl and methoxy groups may exhibit positional disorder; iterative refinement with restraints is required.
- Hydrogen bonding : Analyze O–H···O interactions to confirm tautomeric forms.
- Example Data :
- Space group: P2₁/c (monoclinic)
- Unit cell parameters: a = 7.892 Å, b = 10.324 Å, c = 14.567 Å, β = 98.76° .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) for coumarin derivatives be resolved?
- Methodological Approach :
- Cross-validation :
NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm substitution patterns. For example, the methoxy group at C4 appears as a singlet (~δ 3.8 ppm) in ¹H NMR.
Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 205.0865 (calculated for C₁₁H₁₀O₃) and fragment ions (e.g., loss of –OCH₃ at m/z 161.0595) .
- Challenges : Tautomerism (e.g., keto-enol forms) or impurities from side reactions may skew data. Use computational tools (e.g., Gaussian) to simulate spectra for comparison.
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Approach :
- Density Functional Theory (DFT) :
Optimize geometry at the B3LYP/6-311++G(d,p) level.
Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. A smaller gap (~4.5 eV) suggests higher electrophilicity .
Simulate UV-Vis spectra using time-dependent DFT (TD-DFT) to correlate with experimental λₘₐₐ values (e.g., ~320 nm in ethanol).
- Polarizable Continuum Model (PCM) : Solvent effects (e.g., dielectric constant of ethanol) are incorporated to refine solvatochromic shifts .
- Data Table :
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO (eV) | -6.12 | - |
| LUMO (eV) | -1.58 | - |
| Dipole Moment (Debye) | 3.45 | - |
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Approach :
- Antimicrobial assays :
MIC determination : Use broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922). A reported MIC of 32 µg/mL suggests moderate activity .
Cytotoxicity screening : MTT assay on human cancer cell lines (e.g., MCF-7). IC₅₀ values <50 µM indicate therapeutic potential.
- Mechanistic studies :
- Enzyme inhibition : Test acetylcholinesterase (AChE) or COX-2 inhibition via Ellman’s method.
- ROS generation : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress in treated cells.
属性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
4-methoxy-6-methylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-9-8(5-7)10(13-2)6-11(12)14-9/h3-6H,1-2H3 |
InChI 键 |
TVEJKMUXDYQRHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













